N-(2-oxo-2-piperazin-1-ylethyl)acetamide
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Overview
Description
N-(2-oxo-2-piperazin-1-ylethyl)acetamide is a chemical compound with the molecular formula C8H15N3O2. It is a derivative of piperazine, a versatile chemical used in various industrial and pharmaceutical applications. This compound features a piperazine ring substituted with an oxo group and an acetamide moiety, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of piperazine with ethyl chloroacetate followed by hydrolysis. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different chemical properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Amides, esters, and other functional group derivatives.
Scientific Research Applications
N-(2-oxo-2-piperazin-1-ylethyl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-oxo-2-piperazin-1-ylethyl)acetamide exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
N-(2-oxo-2-piperazin-1-ylethyl)benzenesulfonamide: This compound has a similar structure but with a sulfonamide group instead of an acetamide group.
N-(2-oxo-2-piperazin-1-ylethyl)amine: This compound lacks the acetyl group present in N-(2-oxo-2-piperazin-1-ylethyl)acetamide.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industry.
Properties
Molecular Formula |
C8H15N3O2 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-(2-oxo-2-piperazin-1-ylethyl)acetamide |
InChI |
InChI=1S/C8H15N3O2/c1-7(12)10-6-8(13)11-4-2-9-3-5-11/h9H,2-6H2,1H3,(H,10,12) |
InChI Key |
WVMORXAPMVRMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1CCNCC1 |
Origin of Product |
United States |
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